1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride
Description
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride is a piperazine-derived compound featuring a hydroxyethyl-thiophene substituent on the piperazine ring and a phenylthio group attached to a propan-1-one backbone. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including receptors and enzymes . The thiophene and phenylthio moieties may contribute to electronic and steric effects, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2.ClH/c22-17(18-7-4-13-25-18)15-20-9-11-21(12-10-20)19(23)8-14-24-16-5-2-1-3-6-16;/h1-7,13,17,22H,8-12,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCUJFAKWIZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride is a synthetic compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a piperazine ring, hydroxyethyl, and thiophene groups, which contribute to its interaction with various biological targets. The compound's structure suggests potential applications in treating conditions such as cancer and other diseases influenced by B-cell signaling pathways.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C24H26N2O2S |
| Molecular Weight | 406.54 g/mol |
| IUPAC Name | This compound |
| SMILES | OC(CN1CCN(CC1)C(=O)C(c2ccccc2)c3ccccc3)c4cccs4 |
| InChI Key | GJUPIXDEXORNNM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The hydroxyethyl and thiophene groups facilitate hydrogen bonding and π–π interactions, enhancing binding affinity to various receptors. Notably, it has been identified as a selective inhibitor of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. This inhibition may lead to reduced proliferation of B-cell malignancies, making it a candidate for cancer therapeutics.
Anticancer Activity
Research indicates that derivatives of similar structural motifs, such as chalcones and piperazine compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate high cytotoxicity against MCF-7 breast cancer cells, outperforming established chemotherapeutic agents like Tamoxifen .
The mechanism proposed involves the blockade of estrogen receptors, which is critical in the proliferation of hormone-sensitive cancers. Molecular docking studies revealed that these compounds could effectively bind to the active sites of estrogen receptors, further validating their potential as anticancer agents .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been reported to exhibit various biological activities including:
- Antioxidant Activity: Protecting cells from oxidative stress.
- Anti-Alzheimer Activity: Potentially inhibiting pathways associated with neurodegeneration.
- Antiproliferative Effects: Reducing cell growth in various cell lines.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Cytotoxicity Evaluation: A study assessed the cytotoxic effects of synthesized chalcone derivatives on MCF-7 cells using MTT assays. Results indicated that modifications in the side chains significantly influenced cytotoxicity profiles .
- Molecular Docking Studies: Research demonstrated that specific structural modifications enhanced binding affinity to estrogen receptors, suggesting a pathway for improved therapeutic efficacy .
- Pharmacological Studies: Investigations into the pharmacokinetics and toxicity profiles of related compounds indicate favorable safety margins compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Table 1: Structural and Molecular Features
- In contrast, RTB70’s trifluoromethylpyridine substituent introduces strong electron-withdrawing effects, while the methoxyphenyl group in ’s compound offers electron-donating properties .
- Sulfur-containing Groups: The phenylthio group in the target compound may enhance lipophilicity compared to RTB70’s thiophen-2-ylthio group.
Preparation Methods
Formylation and Reduction of Thiophene Derivatives
The synthesis begins with the formylation of thiophene-2-carbaldehyde using the Vilsmeier-Haack-Arnold reaction, a method validated for introducing aldehyde groups to aromatic systems. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields 2-(thiophen-2-yl)acetaldehyde. Subsequent reduction with sodium borohydride (NaBH₄) in methanol produces 2-(thiophen-2-yl)ethanol, a primary alcohol.
Key Reaction Conditions
- Formylation : DMF (5 equiv), POCl₃ (3 equiv), 0°C to room temperature, 6 h.
- Reduction : NaBH₄ (2 equiv), MeOH, 0°C, 2 h.
Bromination of the Alcohol Intermediate
The alcohol intermediate is converted to 2-(thiophen-2-yl)ethyl bromide using phosphorus tribromide (PBr₃) in dichloromethane. This step ensures the introduction of a leaving group for subsequent nucleophilic substitution.
Optimized Protocol
Piperazine Coupling
The bromide reacts with piperazine in dichloromethane under basic conditions (triethylamine) to form 4-(2-(thiophen-2-yl)ethyl)piperazine. To achieve monosubstitution, a 2:1 molar ratio of piperazine to bromide is employed, minimizing disubstitution byproducts.
Characterization Data
- ¹H NMR (CDCl₃) : δ 7.20 (dd, 1H, thiophene), 6.85 (m, 2H, thiophene), 3.60 (t, 2H, CH₂N), 2.80–2.40 (m, 8H, piperazine), 1.95 (br s, 1H, OH).
Synthesis of 3-(Phenylthio)propanoyl Chloride
Chlorination of Propanoyl Chloride
3-Chloropropanoyl chloride is prepared by reacting propanoyl acid with thionyl chloride (SOCl₂) under reflux. The crude product is purified via distillation.
Reaction Parameters
Thiolation with Phenylthiol
The chloride undergoes nucleophilic substitution with phenylthiol in the presence of triethylamine, yielding 3-(phenylthio)propanoyl chloride. This step parallels methodologies for introducing thioether functionalities.
Optimized Conditions
Coupling of Piperazine and Propanone Intermediates
Amide Bond Formation
4-(2-(Thiophen-2-yl)ethyl)piperazine reacts with 3-(phenylthio)propanoyl chloride in dichloromethane, catalyzed by triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the target ketone.
Critical Parameters
- Molar ratio (piperazine:acyl chloride): 1:1.2.
- Temperature: 0°C to room temperature, 12 h.
- Yield: 74% (isolated via column chromatography, SiO₂, ethyl acetate/hexane).
Characterization
- ¹³C NMR (DMSO-d₆) : δ 207.5 (C=O), 140.2 (thiophene), 135.8 (phenyl), 60.1 (CH₂O), 52.4–48.2 (piperazine), 34.5 (SCH₂).
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water affords the final product.
Salt Formation Protocol
Analytical Data
- Melting Point : 214–216°C (decomp.).
- MS (ESI+) : m/z 432.1 [M+H]⁺.
Physicochemical and Spectroscopic Analysis
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including coupling a piperazine derivative with a thio-containing precursor. Critical steps include:
- Use of coupling agents like HOBt and TBTU in anhydrous DMF with NEt₃ as a base to facilitate amide bond formation .
- Strict control of temperature (e.g., 0–25°C) and solvent selection (e.g., dichloromethane for intermediate steps) to minimize side reactions .
- Final purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization, and what critical data should be prioritized?
- ¹H/¹³C NMR : Identify resonances for the thiophene (δ 6.8–7.5 ppm), piperazine (δ 2.5–3.5 ppm), and phenylthio groups (δ 7.2–7.6 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and hydroxyl (O-H) bands at ~3400 cm⁻¹ .
- Mass Spectrometry (MS) : Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the hydrochloride salt .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
- Receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors, given structural similarities to piperazine-based psychotropic agents .
- Cytotoxicity testing : Use MTT assays in HEK-293 or HepG2 cell lines to establish safe dosage ranges .
Advanced Research Questions
Q. How can synthetic yield be optimized when encountering low purity in the final product?
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with less viscous alternatives like THF to improve reaction homogeneity .
- Catalyst screening : Test alternative coupling agents (e.g., EDC/HCl) to enhance efficiency .
- In-line analytics : Employ HPLC-MS monitoring to identify and isolate intermediates with undesirable byproducts .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Assay standardization : Use radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) to reduce variability in IC₅₀ measurements .
- Metabolite profiling : Perform LC-MS to rule out degradation products that may interfere with activity .
- Species-specific testing : Compare results across human, rat, and murine models to identify interspecies differences .
Q. How can computational modeling integrate with crystallographic data to elucidate the pharmacophore?
- Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₁A), guided by crystallographic coordinates from SHELXL-refined structures .
- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes in simulated physiological conditions (e.g., explicit solvent models) .
Q. What methodological considerations are critical for refining high-resolution crystal structures using SHELXL?
- Twinning analysis : Use the TWIN command to address pseudo-merohedral twinning, common in piperazine derivatives .
- Hydrogen placement : Apply DFT-calculated positions for hydroxyl and amine hydrogens to improve R-factor convergence .
- Disorder modeling : Resolve overlapping electron densities for flexible side chains (e.g., thiophene-ethyl group) with PART instructions .
Q. How should researchers design SAR studies to explore the impact of substituent variations?
- Core modifications : Synthesize analogs with substituted thiophenes (e.g., 3-bromo-thiophene) or alternative arylthio groups (e.g., 4-fluorophenylthio) .
- Bioisosteric replacement : Replace the piperazine ring with morpholine or thiomorpholine to assess effects on solubility and binding .
- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with pharmacokinetic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
